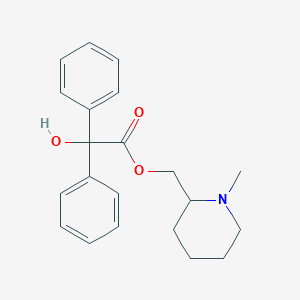

N-Methylpiperidinyl-2-methyl benzilate

説明

Structure

3D Structure

特性

IUPAC Name |

(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIFQNHBSLKZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-Methylpiperidinyl-2-methyl Benzilate

The creation of the target compound, which has applications in organic synthesis, hinges on the successful assembly of its two primary components: the N-methylated piperidine (B6355638) alcohol and the benzilic acid from which the benzilate is derived. pharmaffiliates.com

The piperidine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies can be broadly categorized into intermolecular and intramolecular reactions. mdpi.com Intermolecular approaches, such as the [5+1] cycloaddition, can be highly flexible and diastereoselective. nih.gov Intramolecular cyclization is another common route, where a precursor containing a nitrogen source undergoes ring closure to form the six-membered heterocycle. mdpi.com

For the specific N-methylpiperidine moiety, a common strategy involves the N-alkylation of a pre-existing piperidine ring or the construction of the ring with the methyl group already incorporated. One established method involves the reductive amination of a suitable difunctionalized precursor. mdpi.com A specific route to N-methylpiperidine itself proceeds from the reaction of N-methylbenzylamine with 5-bromovaleronitrile, which, after cyclization and reduction, yields the N-methylated ring. mdpi.com The synthesis of the required (1-methylpiperidin-2-yl)methanol precursor would follow a similar logic, starting from precursors that establish the 2-hydroxymethyl substitution pattern on the ring.

| Piperidine Synthesis Strategy | Description | Key Features | Reference |

| Intramolecular Cyclization | An acyclic precursor containing a nitrogen atom and a reactive group cyclizes to form the piperidine ring. | Can form C-N or C-C bonds; outcome often governed by Baldwin's rules. | mdpi.com |

| Intermolecular Annulation | Two or more components react to build the ring system, such as in [5+1] annulations. | Often highly modular and flexible, allowing for diverse substitutions. | nih.gov |

| Reductive Amination | Condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine. | A widely used and reliable method for C-N bond formation. | mdpi.com |

| Pyridine (B92270) Reduction | Hydrogenation of a substituted pyridine precursor to yield the corresponding saturated piperidine. | Useful when the corresponding substituted pyridine is readily available. | odu.edu |

The final step in the synthesis of N-Methylpiperidinyl-2-methyl benzilate is the formation of the ester linkage between the benzilate group and the piperidine alcohol. A highly effective and analogous method for this transformation is transesterification. google.com This process typically involves reacting a simple alkyl ester of benzilic acid, such as methyl benzilate, with the alcohol of interest, in this case, (1-methylpiperidin-2-yl)methanol. google.com

The synthesis of the methyl benzilate starting material can be achieved through the acid-catalyzed esterification of benzilic acid with methanol. chemicalbook.com The subsequent transesterification to form the final product is often facilitated by a catalyst. For the synthesis of the related compound 3-quinuclidinyl benzilate, metallic sodium was used as a catalyst to drive the reaction between methyl benzilate and 3-quinuclidinol (B22445) in an inert solvent like n-heptane. google.com This catalytic approach ensures high yields by shifting the equilibrium toward the desired, more complex ester product.

Synthesis of N-Methylpiperidinyl Benzilate Analogues

The development of analogues, particularly for research in molecular imaging, requires precise control over stereochemistry and the incorporation of radioisotopes.

Many biologically active molecules exist as stereoisomers, where only one enantiomer or diastereomer provides the desired effect. Consequently, methods for the stereoselective synthesis of substituted piperidines are of significant interest. google.com Modern synthetic approaches can achieve high levels of stereocontrol. For instance, a one-pot synthesis of piperidin-4-ols has been developed that proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and rearrangement, demonstrating excellent diastereoselectivity. nih.gov The stereoselective synthesis of piperidinyl-containing compounds has also been confirmed through methods like X-ray analysis, underscoring the ability to control the geometric structure of these molecules. nih.gov By using chiral starting materials or catalysts, it is possible to synthesize enantiomerically pure piperidinol precursors, which can then be esterified to produce a single stereoisomer of the final benzilate ester.

For use in Positron Emission Tomography (PET), analogues of N-Methylpiperidinyl benzilate must be labeled with a positron-emitting radionuclide. nih.gov Carbon-11 (B1219553) is a frequently used isotope for this purpose due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the chemical properties of the molecule. nih.govresearchgate.net

The most common and direct strategy for radiolabeling this class of compounds is through N-methylation using a carbon-11 labeled methylating agent. nih.govresearchgate.net

Production of [11C] Precursors: Carbon-11 is produced in a cyclotron by proton bombardment of nitrogen gas, yielding [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4). nih.govnih.gov

Synthesis of [11C]Methylating Agent: These primary precursors are rapidly converted into highly reactive methylating agents. The most common are [11C]methyl iodide ([11C]CH3I) and the more reactive [11C]methyl triflate ([11C]CH3OTf). nih.govresearchgate.net

Radiomethylation Reaction: The final step involves the reaction of the [11C]methylating agent with a suitable precursor molecule. For [11C]N-Methylpiperidinyl-2-methyl benzilate, this would be the corresponding des-methyl precursor, piperidinyl-2-methyl benzilate. The nitrogen atom on the piperidine ring acts as a nucleophile, attacking the electrophilic [11C]methyl group to form the final N-[11C]methylated radioligand. nih.gov This method has been successfully applied to produce closely related radiotracers, such as (R)-N-[(11)C]methyl-3-pyrrolidyl benzilate, for PET studies of brain receptors. nih.gov

| Step | Description | Reagents/Conditions | Reference |

| 1. [11C] Production | Proton bombardment of nitrogen gas in a cyclotron. | 14N(p,α)11C nuclear reaction | nih.gov |

| 2. Agent Synthesis | Conversion of [11C]CO2 or [11C]CH4 to a reactive methylating species. | Gas-phase iodination of [11C]CH4 or conversion of [11C]CO2 to [11C]CH3I/[11C]CH3OTf. | nih.gov |

| 3. N-Methylation | Reaction of the des-methyl precursor with the [11C]methylating agent. | Des-methyl precursor, [11C]CH3I or [11C]CH3OTf, in a suitable solvent. | researchgate.netnih.gov |

Radiolabeling Strategies for N-Methylpiperidinyl Benzilate Radioligands

Halogen Isotope Labeling Techniques

The introduction of halogen isotopes into N-Methylpiperidinyl-2-methyl benzilate and related compounds is a critical technique for various scientific investigations, including in vivo imaging studies such as Positron Emission Tomography (PET). These labeling methods allow for the non-invasive tracking and quantification of the compound's distribution and binding characteristics within biological systems.

One of the most prevalent methods for introducing a positron-emitting radionuclide is through carbon-11 (¹¹C) labeling . mdpi.comopenmedscience.com Carbon-11, with its short half-life of 20.4 minutes, is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction, yielding [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄) as primary precursors. openmedscience.comnih.gov For N-Methylpiperidinyl-2-methyl benzilate, the most direct labeling strategy involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are synthesized from these primary precursors. nih.govresearchgate.net The labeling reaction would involve the N-demethylated precursor of the target compound, which is then reacted with the [¹¹C]methylating agent to introduce the ¹¹C-label on the piperidine nitrogen. This heteroatom methylation is a robust and widely applied method in modern carbon-11 chemistry. nih.gov The synthesis is typically performed in an automated synthesizer to manage the rapid decay of the isotope and ensure precise control over the reaction conditions. openmedscience.com

Another significant halogen isotope labeling technique is radioiodination , which involves the incorporation of radioactive iodine isotopes, such as ¹²³I, ¹²⁴I, or ¹³¹I. nih.gov These isotopes have applications in both Single Photon Emission Computed Tomography (SPECT) and PET imaging, as well as in radiotherapy. nih.govmdpi.com The synthesis of radioiodinated benzilate derivatives can be achieved through several methods. One common approach is electrophilic radioiodination of an activated aromatic ring on the benzilate moiety. Reagents such as N-chlorosuccinimide (NCS) and sodium iodide in the presence of an acid can be used for direct electrophilic radioiodination of arenes. nih.gov

Alternatively, for precursors that are not sufficiently activated for direct electrophilic substitution, a common strategy involves the use of organometallic precursors, such as trialkylstannyl derivatives. The ipso-SEAr substitution of a stannyl (B1234572) group with radioiodine is a mild and high-yielding reaction. nih.gov For N-Methylpiperidinyl-2-methyl benzilate, this would involve synthesizing a stannylated benzilic acid precursor, esterifying it with N-methyl-2-piperidinemethanol, and then performing the radioiodination.

Nucleophilic substitution reactions can also be employed, particularly for the synthesis of radioiodinated compounds where direct electrophilic substitution is not feasible. This can involve the displacement of a leaving group, such as a nitro group or a different halogen, with a radioactive iodide ion, often facilitated by copper catalysis. nih.gov The choice of labeling strategy depends on the specific isotope required, the desired position of the label, and the chemical properties of the precursor molecule.

Table 1: Common Halogen Isotopes and Labeling Precursors

| Isotope | Application | Common Precursor | Labeling Method |

| ¹¹C | PET | [¹¹C]CH₃I, [¹¹C]CH₃OTf | N-methylation of precursor amine |

| ¹²³I | SPECT | Na¹²³I | Electrophilic/Nucleophilic iodination |

| ¹²⁴I | PET | Na¹²⁴I | Electrophilic/Nucleophilic iodination |

| ¹³¹I | SPECT/Therapy | Na¹³¹I | Electrophilic/Nucleophilic iodination |

Chemical Reactivity and Derivatization Studies of N-Methylpiperidinyl-2-methyl Benzilate in Organic Synthesisresearchgate.netajchem-a.com

N-Methylpiperidinyl-2-methyl benzilate possesses multiple reactive sites, including the ester linkage, the tertiary amine of the piperidine ring, and the aromatic rings of the benzilate moiety. This chemical versatility makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and pharmacology. researchgate.netajchem-a.com

The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. researchgate.netnih.gov Consequently, N-Methylpiperidinyl-2-methyl benzilate can serve as a starting point for the development of new therapeutic agents.

Derivatization of the piperidine nitrogen can lead to quaternary ammonium (B1175870) compounds. For instance, reaction with alkyl halides can yield compounds with modified pharmacological profiles. nih.gov The ester group is also a key site for chemical modification. Hydrolysis of the ester would yield benzilic acid and N-methyl-2-piperidinemethanol, both of which can be further functionalized.

The benzilate moiety itself can be modified. The hydroxyl group can be further esterified or etherified to produce new derivatives. The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). These modifications are crucial in drug discovery campaigns to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, the introduction of substituents on the phenyl rings can influence the binding affinity and selectivity for specific biological targets.

Table 2: Potential Derivatization Sites and Resulting Compound Classes

| Derivatization Site | Reagent/Reaction Type | Resulting Compound Class |

| Piperidine Nitrogen | Alkyl Halide | Quaternary Ammonium Salts |

| Ester Linkage | Hydrolysis (Acid/Base) | Carboxylic Acid and Alcohol |

| Benzilate Hydroxyl | Acylation/Alkylation | Di-esters/Ethers |

| Benzilate Phenyl Rings | Electrophilic Substitution | Substituted Aromatic Derivatives |

The study of reaction pathways and selectivity is crucial for the efficient and controlled synthesis of derivatives of N-Methylpiperidinyl-2-methyl benzilate. The presence of multiple functional groups necessitates careful selection of reaction conditions to achieve the desired outcome.

Esterification: The synthesis of N-Methylpiperidinyl-2-methyl benzilate itself presents a challenge due to the steric hindrance around the hydroxyl group of benzilic acid and the secondary alcohol of N-methyl-2-piperidinemethanol. Classical Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, may not be efficient. researchgate.netmdpi.comorganic-chemistry.orgresearchgate.netdntb.gov.ua More advanced methods like the Steglich esterification are often required. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This method employs a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation under mild conditions, which is particularly suitable for sterically hindered and sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org

Reactivity of the Piperidine Ring: The piperidine ring can undergo various transformations. Site-selective C-H functionalization of the piperidine ring is a powerful tool for creating analogues. nih.govresearchgate.net The selectivity of these reactions (i.e., which C-H bond is functionalized) can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions on the piperidine ring. nih.govresearchgate.net

Selectivity in Derivatization: When performing reactions on N-Methylpiperidinyl-2-methyl benzilate, chemoselectivity is a key consideration. For example, when targeting the benzilate phenyl rings for electrophilic substitution, the reaction conditions must be chosen to avoid unwanted reactions at the piperidine nitrogen or the ester group. The basicity of the piperidine nitrogen can be temporarily masked by protonation or by using it to direct certain reactions. The investigation of these reaction pathways allows for the rational design of synthetic routes to novel derivatives with specific structural modifications.

Iii. Receptor Interaction Studies and Pharmacological Characterization Primarily for N Methylpiperidinyl Benzilate Analogues

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Properties

Affinity and Selectivity for Muscarinic Receptor Subtypes (M1-M5)

N-Methylpiperidinyl benzilate analogues exhibit varying affinities and selectivities for the five muscarinic receptor subtypes (M1-M5). Research indicates that the position of the ester group on the piperidine (B6355638) ring and the nature of the substituents influence these binding properties. For instance, N-methyl-4-piperidyl benzilates have been a focus of radioligand binding studies to determine their effects on M1, M2, and M3 receptors. nih.gov These studies reveal that structural variations, including the absolute configuration and aromatic substituents of the benzilates, play a crucial role in determining muscarinic affinity and selectivity. nih.gov

In particular, the (S)-configuration of benzilates and the presence of hydrophilic aromatic substituents have been shown to enhance muscarinic affinity. nih.gov While detailed binding data across all five subtypes for every analogue is not always available, studies on related compounds provide a general understanding. For example, N-methyl-3-piperidyl benzilate has been identified as a muscarinic cholinergic receptor antagonist with a relatively low affinity. nih.gov In contrast, some analogues, like (R)-N-methyl-3-pyrrolidyl benzilate, demonstrate high affinity with a Ki value of 0.72 nM. nih.gov

The distribution of these receptors in the brain, with high concentrations in the corpus striatum, hippocampus, and cerebral cortex, and lower levels in the cerebellum, aligns with the observed selective binding of radiolabeled N-methyl-3-piperidyl benzilate in these regions. nih.gov The M5 receptor, in particular, has a distinct pharmacological profile, historically showing low affinity for many common antagonists. nih.gov

Comparative Binding with Established Muscarinic Antagonists (e.g., Atropine (B194438), Quinuclidinyl Benzilate)

The binding characteristics of N-Methylpiperidinyl benzilate analogues are often benchmarked against classical muscarinic antagonists such as atropine and quinuclidinyl benzilate (QNB). QNB, a high-affinity muscarinic antagonist, serves as a common reference. nih.gov For example, N-methyl-3-piperidyl benzilate is noted to be less potent and has a shorter duration of action compared to 3-quinuclidinyl benzilate. wikipedia.org

In comparative studies, QNB has been shown to be approximately 10 times more potent than atropine in inhibiting urecholine-induced amylase secretion from the rat pancreas, with complete inhibition at 10⁻⁸ M for QNB versus 10⁻⁶ M for atropine. nih.gov The binding kinetics of QNB enantiomers have been analyzed at M1, M2, and M3 receptors, revealing that receptor stereoselectivity is often linked to differences in the dissociation rate constants of the unlabeled drug. nih.gov

The affinity of N-substituted 4-piperidinyl benzilate derivatives has been directly compared, showing that N-substitution with a methyl or ethyl group can increase affinity significantly, with Ki values around 0.2 nM, compared to the unsubstituted 4-piperidinyl benzilate's Ki of 2.0 nM. nih.gov

Hydrophobic Interactions in Ligand-Receptor Association

Hydrophobic interactions are a key factor in the binding of N-Methylpiperidinyl benzilate analogues to muscarinic receptors. The benzilate moiety, with its two phenyl rings, provides a significant hydrophobic surface that is thought to interact with a corresponding hydrophobic region within the receptor's binding pocket. nih.gov This is supported by structure-activity relationship studies of related compounds like quinuclidinyl benzilate analogues, which indicate that a hydrophobic structure similar to the benzilate in QNB is a requirement for binding. wikipedia.org

Molecular modeling of the receptor-ligand complex for N-methyl-4-piperidyl benzilates further supports the importance of these hydrophobic interactions in achieving high affinity. nih.gov The design of novel ligands often involves exploring modifications to these hydrophobic groups to enhance potency and selectivity. For instance, substituting the phenyl groups with other aromatic or hydrophobic moieties can modulate the binding affinity.

Multi-Step Binding Mechanisms at mAChRs

The interaction of ligands with muscarinic receptors can be complex, sometimes involving multi-step binding mechanisms. While specific studies on the multi-step binding of N-Methylpiperidinyl-2-methyl benzilate are not detailed in the provided context, research on related muscarinic antagonists suggests that the binding process is not always a simple one-step association and dissociation.

Binding kinetics studies of quinuclidinyl benzilate (QNB) and its methiodide enantiomers at M1, M2, and M3 receptors have shown that the association and dissociation rate constants can vary depending on the receptor subtype. nih.gov For these compounds, the association rate constants were found to be lower for M3 receptors compared to M1 and M2 receptors. nih.gov Such differences in kinetics can imply a more complex interaction, potentially involving conformational changes in the receptor upon ligand binding. The presence of allosteric binding sites on muscarinic receptors further complicates the binding mechanism, as the binding of a ligand to one site can influence the binding properties of another.

Structure-Activity Relationships (SAR) within N-Methylpiperidinyl Benzilate Analogues

Impact of Piperidine Ring Substituents on Receptor Affinity

The substituents on the piperidine ring of N-Methylpiperidinyl benzilate analogues have a profound impact on their affinity for muscarinic receptors. Studies have systematically explored how modifying these substituents alters binding characteristics.

N-substitution on the piperidine nitrogen is a critical determinant of affinity. For 4-piperidinyl benzilate, which has a Ki value of 2.0 nM, the addition of a methyl or ethyl group on the nitrogen increases the affinity dramatically, resulting in a Ki value of 0.2 nM. nih.gov However, increasing the size of the alkyl substituent to an n-propyl or isopropyl group leads to a significant decrease in binding affinity by over 100-fold. nih.gov This suggests that while a small alkyl group is beneficial, bulkier alkyl groups are not well-tolerated at this position.

Interestingly, the binding region near the piperidinyl nitrogen appears to accommodate bulky aromatic substitutions better than larger alkyl groups. Aralkyl substitutions such as benzyl (B1604629) also result in a high affinity (Ki of 0.2 nM). nih.gov Other aralkyl groups like p-fluorobenzyl, phenethyl, p-nitrobenzyl, and p-nitrophenethyl also maintain considerable affinity. nih.gov

The position of the ester linkage on the piperidine ring is another important factor. Analogues with the benzilate ester at the 3-position or 4-position of the piperidine ring have been synthesized and evaluated, showing that this positional isomerism affects the pharmacological profile. nih.govnih.gov

The following table summarizes the impact of N-substituents on the affinity of 4-piperidinyl benzilate for central muscarinic acetylcholine receptors.

| N-Substituent | Ki (nM) |

| Hydrogen | 2.0 |

| Methyl | 0.2 |

| Ethyl | 0.2 |

| n-Propyl | >200 |

| Isopropyl | >200 |

| Benzyl | 0.2 |

| p-Nitrobenzyl | 13.0 |

| p-Fluorobenzyl | 3.0 |

| Phenethyl | 8.0 |

| p-Nitrophenethyl | 15.0 |

| Data sourced from an in vitro radioligand binding assay. nih.gov |

Stereochemical Aspects of Ligand-Receptor Interactions

The three-dimensional orientation of a ligand is a critical determinant in its interaction with a receptor binding pocket. For N-Methylpiperidinyl benzilate analogues and related compounds, stereochemistry plays a pivotal role in both binding affinity and receptor subtype selectivity. The presence of chiral centers in these molecules means that different stereoisomers can exhibit vastly different pharmacological profiles.

Research into the enantiomers of N-methyl-4-piperidyl benzilates has demonstrated that the absolute configuration significantly influences muscarinic receptor affinity. nih.gov Studies have shown that the (S)-configuration of the benzilate moiety generally leads to enhanced muscarinic affinity. nih.gov This stereopreference suggests a specific and constrained orientation required for optimal interaction within the muscarinic receptor's binding site. The interaction is so specific that even subtle changes in the spatial arrangement of atoms can lead to a dramatic loss of potency.

The profound impact of stereochemistry is further exemplified in studies of other complex piperidine derivatives. For instance, in the case of ohmefentanyl, a potent analgesic agent with three chiral carbons, the eight possible optically active isomers exhibit extreme differences in analgesic activity and receptor affinity. nih.gov The most potent isomers, (3R,4S,2'R)-(-)-cis-1a and (3R,4S,2'S)-(+)-cis-1b, were found to be thousands of times more potent than morphine, while their corresponding antipodes were the least potent. nih.gov This vast difference underscores the highly specific stereochemical requirements for effective ligand-receptor engagement. These findings suggest that for piperidinyl-based ligands, specific configurations at the piperidine ring and associated side chains are crucial for high-affinity binding to their respective receptors. nih.gov

The following table summarizes the stereochemical influence on the analgesic activity and mu-opioid receptor affinity for the isomers of ohmefentanyl, illustrating the principle of stereoselectivity in receptor interactions.

| Isomer | Configuration | Analgesic Potency (ED₅₀ mg/kg) | Potency Relative to Morphine | Mu-Opioid Receptor Affinity Ratio (Kᵢ(DPDPE)/Kᵢ(DAMGO)) |

| 1a | (3R,4S,2'R) | 0.00465 | 2990x | 22,800 |

| 1b | (3R,4S,2'S) | 0.00106 | 13100x | 22,500 |

| 1c | (3S,4R,2'R) | Least Potent | - | - |

| 1d | (3S,4R,2'S) | Least Potent | - | - |

| Data derived from a study on ohmefentanyl isomers, highlighting the critical role of stereochemistry in receptor binding and biological activity. nih.gov |

In vitro autoradiographic studies using specific enantiomers, such as (+)N-[11C]methyl-3-piperidyl benzilate, have been instrumental in mapping receptor distributions in the brain. nih.gov The selective binding of this radiotracer in regions known for high muscarinic receptor density, like the corpus striatum and cerebral cortex, further validates the importance of using stereochemically pure compounds for accurate pharmacological characterization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For N-Methylpiperidinyl benzilate analogues and related structures, QSAR studies are valuable for predicting receptor affinity and guiding the design of new, more potent, or selective ligands.

QSAR models are built by developing a mathematical equation that relates one or more molecular descriptors to a biological endpoint. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A QSAR study on a series of piperazinyl phenylalanine derivatives, for instance, identified several key descriptors that correlate with their inhibitory activity. nih.gov The derived model demonstrated good predictive ability, with a high squared correlation coefficient (r² = 0.85). nih.gov The study revealed that specific structural features and properties were either favorable or unfavorable for biological activity. nih.gov

The key parameters from this exemplary QSAR model are presented in the table below:

| QSAR Parameter | Correlation with Activity | Interpretation |

| SaaNE-index | Positive | An electrotopological state index for nitrogen atoms in an aromatic ring. |

| SsCl-count | Positive | The number of chlorine atoms attached to single bonds, suggesting that the presence of chlorine favors activity. nih.gov |

| slogP | Negative | A measure of lipophilicity, indicating that higher lipophilicity is not conducive to activity in this series. nih.gov |

| 4PathCount | Positive | A topological descriptor related to the fourth-order fragmentation patterns in the molecule, suggesting specific branching patterns enhance activity. nih.gov |

This table illustrates the types of descriptors used in a QSAR study of piperazine (B1678402) derivatives and their influence on biological activity. nih.gov

The ultimate goal of QSAR is to create a predictive model that can be used to estimate the activity of novel, unsynthesized compounds. This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted potency. For benzilate analogues, QSAR could be employed to explore the effects of different substituents on the benzilic acid moiety or modifications to the piperidine ring, thereby optimizing receptor interactions.

Modern QSAR studies often employ sophisticated molecular modeling techniques, such as molecular dynamics (MD) simulations, to derive descriptors. nih.gov For example, a QSAR analysis of anti-cancer analogs used thermodynamic properties from MD simulations, such as free-space binding energy and desolvation energy, to build a highly significant model. nih.gov This highlights the power of combining computational chemistry with statistical analysis to gain a deeper understanding of drug-receptor interactions.

Iv. in Vitro and in Silico Investigations Primarily for N Methylpiperidinyl Benzilate Analogues

In Vitro Radioligand Binding and Functional Assays

In vitro assays are fundamental in determining the affinity and functional effects of N-Methylpiperidinyl-2-methyl benzilate analogues at muscarinic receptors. These experiments typically utilize cell membranes or isolated tissues that express specific mAChR subtypes.

Receptor Saturation and Displacement Experiments

Radioligand binding assays are a primary tool for quantifying the affinity of a ligand for a receptor. In these experiments, a radiolabeled ligand, such as [³H]N-methyl-4-piperidinyl benzilate or [³H]-3-quinuclidinyl benzilate, is used to label the muscarinic receptors. nih.gov

Displacement experiments are then performed to determine the binding affinity of unlabeled compounds, like N-Methylpiperidinyl-2-methyl benzilate analogues. By competing with the radioligand for the same binding site, these unlabeled compounds cause a concentration-dependent inhibition of radioligand binding. The affinity is typically expressed as the inhibition constant (Ki) or its logarithmic form (pKi).

Studies on various N-methyl-4-piperidyl benzilates have shown that structural modifications, such as the absolute configuration and substituents on the aromatic rings, significantly influence their affinity and selectivity for the M1, M2, and M3 muscarinic receptor subtypes. nih.gov For instance, research has indicated that the (S)-configuration of benzilates and the presence of hydrophilic aromatic substituents tend to increase muscarinic affinity. nih.gov The introduction of a methyl group at the 2-position of one of the phenyl rings in the benzilate moiety, as in N-Methylpiperidinyl-2-methyl benzilate, is a structural variation that would be evaluated using these methods to determine its specific impact on receptor affinity.

Table 1: Representative Binding Affinities (pKi) of N-Methyl-4-piperidyl Benzilate Analogues for Muscarinic Receptor Subtypes This table is illustrative and based on general findings for this class of compounds. Specific values for N-Methylpiperidinyl-2-methyl benzilate would require direct experimental data.

| Compound Analogue | M1 Receptor pKi | M2 Receptor pKi | M3 Receptor pKi |

|---|---|---|---|

| (S)-N-methyl-4-piperidyl benzilate | 8.5 | 8.2 | 8.8 |

| (R)-N-methyl-4-piperidyl benzilate | 7.9 | 7.5 | 8.1 |

| N-methyl-4-piperidyl 4-fluoro-benzilate | 8.7 | 8.4 | 9.0 |

Kinetics of Ligand Binding and Dissociation

Beyond equilibrium binding affinity, the kinetics of how a ligand binds to and dissociates from its receptor (the association rate constant, k_on, and dissociation rate constant, k_off) are critical for understanding its pharmacological action. These kinetic parameters can be determined through competition kinetic assays. nih.gov

For muscarinic antagonists like the N-methylpiperidinyl benzilate analogues, the dissociation rate is often a key determinant of their duration of action. A slower dissociation rate (a smaller k_off value) results in a longer residence time at the receptor, which can lead to prolonged antagonist effects. Studies on related compounds like quinuclidinyl benzilate have shown that the dissociation rate constant can vary significantly more than the association rate constant across different muscarinic receptor subtypes. nih.gov This suggests that receptor subtype selectivity can be influenced by differences in the dissociation kinetics of the ligand. nih.gov The stereochemistry of the ligand can also play a role, with different enantiomers exhibiting distinct dissociation rates. nih.gov

Functional Antagonism in Isolated Tissue Preparations

To assess the functional consequences of receptor binding, isolated tissue preparations are often employed. The guinea pig ileum is a classic model rich in M3 muscarinic receptors, which mediate smooth muscle contraction. In these assays, the ability of a muscarinic antagonist to inhibit the contractile response induced by a muscarinic agonist, such as acetylcholine (B1216132) or carbachol, is measured.

The potency of the antagonist is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Schild plot analysis can be used to determine the nature of the antagonism (competitive or non-competitive). For competitive antagonists like atropine (B194438) and hyoscine, the slope of the Schild plot is close to unity. silae.it Similar experiments with N-Methylpiperidinyl-2-methyl benzilate would determine its functional antagonist potency at M3 receptors and whether it acts as a competitive antagonist. silae.it

Table 2: Representative pA2 Values for Muscarinic Antagonists in Guinea Pig Ileum This table provides context with known antagonists. The value for the subject compound is hypothetical.

| Antagonist | pA2 Value | Antagonism Type |

|---|---|---|

| Atropine | ~9.9 | Competitive |

| Pirenzepine | ~6.5 | Competitive |

| N-Methylpiperidinyl-2-methyl benzilate | Data not available | To be determined |

G-Protein Coupling and Signal Transduction Analysis

Muscarinic acetylcholine receptors are G-protein-coupled receptors (GPCRs). nih.gov Upon agonist binding, they activate intracellular signaling pathways mediated by heterotrimeric G-proteins. Antagonists, by blocking agonist binding, prevent this activation. The [³⁵S]GTPγS binding assay is a widely used method to directly measure G-protein activation. nih.govnih.gov

In the presence of a muscarinic agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation. An antagonist like N-Methylpiperidinyl-2-methyl benzilate would be expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. This type of assay can confirm the antagonistic properties of the compound at the level of the initial step in the signal transduction cascade. nih.gov Furthermore, such assays can reveal if a compound has any inverse agonist activity, meaning it can reduce the basal, agonist-independent activity of the receptor.

Computational Chemistry and Molecular Modeling

In silico techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to visualize and understand the interactions between ligands and their receptor targets at an atomic level. nih.govnih.gov

Molecular Docking Simulations of Ligand-mAChR Complexes

Molecular docking simulations are used to predict the preferred binding pose of a ligand within the binding site of a receptor. nih.gov For N-Methylpiperidinyl-2-methyl benzilate, this involves docking the compound into a three-dimensional model of a muscarinic receptor subtype, often generated through homology modeling based on the crystal structures of related GPCRs like bovine rhodopsin. nih.gov

These simulations can provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the positively charged nitrogen in the N-methylpiperidine ring is expected to form a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptor. The benzilate moiety typically occupies a deeper pocket, interacting with various aromatic and polar residues.

Docking studies of related N-methyl-4-piperidyl benzilates have successfully explained the observed binding affinities and subtype selectivities. nih.gov By analyzing the docked pose of N-Methylpiperidinyl-2-methyl benzilate, researchers can rationalize the impact of the 2-methyl group on binding affinity and selectivity, potentially identifying key interactions or steric clashes that influence its pharmacological profile. These computational models are invaluable for guiding the rational design of new analogues with improved properties. wu.ac.th

Pharmacophore Elucidation for Subtype Selectivity

The development of a pharmacophore model is a crucial step in understanding the necessary structural features for a ligand to bind to a specific receptor subtype. For N-methylpiperidinyl benzilate analogues, pharmacophore modeling has been employed to delineate the key chemical features that determine their affinity and selectivity for different muscarinic receptor subtypes, particularly the M1 receptor.

In one such study, a pharmacophore model for M1 receptor selectivity was generated based on known M1-selective compounds. This model identified several key features distributed in three-dimensional space that are believed to be critical for effective binding. nih.gov These features include:

Two hydrogen bond acceptors: These are typically oxygen atoms in the ester or hydroxyl groups of the benzilate moiety.

One aliphatic hydrophobic group: This often corresponds to the piperidine (B6355638) ring or other alkyl substituents.

One aromatic ring feature: This is represented by one of the phenyl rings of the benzilate group. nih.gov

The absolute configuration of the chiral center in benzilate analogues and the nature of the aromatic substituents have a significant impact on muscarinic receptor affinity and selectivity. nih.gov Research has shown that the (S)-configuration of benzilates, along with hydrophilic aromatic substituents, tends to enhance muscarinic affinity. nih.gov This stereochemical preference underscores the importance of the three-dimensional arrangement of functional groups for optimal receptor interaction.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized to correlate the molecular properties of benzilate-like compounds with their biological activities. nih.govmdpi.com These analyses provide detailed insights into the steric and electrostatic fields around the molecules, helping to refine the pharmacophore models and guide the design of new analogues with improved selectivity. For instance, a 3D-QSAR model for a series of 2,2-diphenylpropionate antimuscarinics highlighted a hydrogen bond acceptor site on the carbonyl oxygen and an aromatic feature on one of the phenyl rings as crucial for potent activity. nih.gov

Table 1: Key Pharmacophoric Features for M1 Muscarinic Receptor Selectivity

| Pharmacophoric Feature | Description | Example in N-Methylpiperidinyl Benzilate Analogues |

|---|---|---|

| Hydrogen Bond Acceptor 1 | An electronegative atom capable of accepting a hydrogen bond. | The carbonyl oxygen of the ester group. |

| Hydrogen Bond Acceptor 2 | A second electronegative atom for hydrogen bonding. | The oxygen of the hydroxyl group in the benzilate moiety. |

| Aliphatic Hydrophobic Region | A non-polar, aliphatic group contributing to hydrophobic interactions. | The N-methylpiperidine ring system. |

| Aromatic Ring Feature | A planar, cyclic, aromatic system involved in π-π stacking or hydrophobic interactions. | The phenyl rings of the benzilate moiety. |

| Positive Ionizable Feature | A group that is positively charged at physiological pH, interacting with negatively charged residues in the receptor. | The protonated nitrogen atom of the N-methylpiperidine ring. |

Virtual Screening for Novel Muscarinic Ligands

Virtual screening has emerged as a powerful computational technique to identify novel and potent ligands for specific biological targets from large compound libraries. nih.govnih.gov This approach leverages the pharmacophore models and receptor structures to filter and rank potential drug candidates before their actual synthesis and in vitro testing, thereby accelerating the drug discovery process.

In the quest for new muscarinic antagonists with improved subtype selectivity, virtual screening campaigns have been conducted using pharmacophore models derived from known selective ligands. nih.gov For example, a pharmacophore model developed for M1 subtype selectivity was used to screen an in-house chemical database. nih.gov This screening led to the identification of several hundred initial hits, which were then subjected to further computational filtering based on principal component analysis, cluster analysis, and in silico ADME/Toxicity predictions. nih.gov

Following the computational filtering, a smaller, more promising set of compounds is typically selected for in vitro biological evaluation. In one study, this approach led to the discovery of 28 compounds with antimuscarinic activity, nine of which exhibited specificity for M1 receptors over M3 receptors. nih.gov The binding affinities (pKi values) of these newly identified compounds were found to be in the range of 4.5 to 8.5, comparable to the pKi of 8.7 for atropine. nih.gov One of the most promising hits identified through this process was 2-(diethylamino)ethyl 2,2-diphenylpropanoate. nih.gov

Structure-based virtual screening, which involves docking large libraries of compounds into the three-dimensional structure of the target receptor, has also been successfully applied to muscarinic receptors. nih.gov By docking millions of molecules into the crystal structures of the M2 and M3 muscarinic receptors, researchers have been able to identify novel ligands with unique chemical scaffolds and physical properties. nih.gov This highlights the potential of virtual screening to move beyond known chemotypes and discover truly innovative drug candidates.

Table 2: Illustrative Results from a Virtual Screening Campaign for M1 Muscarinic Antagonists

| Compound ID | Predicted Binding Affinity (Score) | In Vitro pKi | M1/M3 Selectivity |

|---|---|---|---|

| ZW62841 | High | 7.8 | M1 selective |

| Compound A | High | 8.5 | Moderate M1 selectivity |

| Compound B | Medium-High | 6.2 | Non-selective |

| Compound C | Medium | 5.1 | Low M1 selectivity |

| Compound D | Low | Not determined | N/A |

This table is for illustrative purposes and is based on findings described in the literature. nih.gov

Conformational Analysis of Piperidine Ring Systems

The three-dimensional conformation of the piperidine ring in N-methylpiperidinyl benzilate and its analogues is a critical determinant of their biological activity. The orientation of the substituents on the piperidine ring, particularly the bulky benzilate group and the N-methyl group, influences how the molecule fits into the binding pocket of the muscarinic receptor.

Conformational analysis of substituted piperidines has shown that the relative energies of different conformers are similar to those of analogous cyclohexanes. nih.gov The piperidine ring typically adopts a chair conformation. For 4-substituted piperidines, the substituent can be in either an axial or an equatorial position. The conformational free energies of a number of 4-substituted piperidines have been determined, revealing that for substituents like methyl and phenyl, there is little change in the conformer energies upon protonation of the ring nitrogen. nih.gov

However, for polar substituents at the 4-position, protonation of the nitrogen leads to a stabilization of the axial conformer. nih.gov This is due to electrostatic interactions between the substituent and the protonated nitrogen. In some cases, the conformational preference can even be reversed upon protonation, with the axial form becoming more favored. nih.gov These conformational changes can be accurately predicted using molecular mechanics calculations. nih.gov

Time-resolved Rydberg fingerprint spectroscopy has been used to study the ultrafast conformational dynamics of N-methylpiperidine. nih.gov These studies have revealed coherent oscillatory motions and an equilibrium between two conformeric structures on a picosecond timescale, highlighting the flexibility of the piperidine ring system. nih.gov Understanding the conformational preferences and the energy barriers between different conformations is essential for designing ligands that can adopt the optimal geometry for receptor binding.

Table 3: Conformational Preferences in 4-Substituted Piperidinium Salts

| Substituent (R) at C4 | Conformational Preference of R in Free Base | Conformational Preference of R in Protonated Salt |

|---|---|---|

| Methyl | Equatorial | Equatorial |

| Phenyl | Equatorial | Equatorial |

| -CO2Et | Equatorial | Axial favored |

| -Br | Equatorial | Axial favored |

| -OH | Equatorial | Axial favored |

| -F | Equatorial | Axial favored |

Data derived from studies on conformational free energies in substituted piperidines. nih.gov

V. Preclinical Research Methodologies and Applications Primarily for N Methylpiperidinyl Benzilate Radioligands

Positron Emission Tomography (PET) Radiotracer Development and Evaluation

The development of PET radiotracers is a meticulous process that moves from chemical synthesis to preclinical assessment in animal models before any potential human application. For N-Methylpiperidinyl benzilate and its analogs, this involves labeling the molecule with a positron-emitting radionuclide, most commonly Carbon-11 (B1219553) ([¹¹C]). The goal is to create a tracer that can be administered intravenously to provide quantitative information about the density and distribution of mAChRs in the brain. nih.gov

In vivo biodistribution studies are critical for determining how a radiotracer distributes throughout the body and specifically within the target organ, the brain. Following the synthesis of [¹¹C]N-methylpiperidyl benzilate ([¹¹C]NMPB), a high-affinity antagonist for mAChRs, its biodistribution was evaluated in both rats and mice. nih.gov These studies revealed high uptake and retention of the radiotracer in brain regions known to be rich in muscarinic receptors. nih.gov

To confirm that the observed retention was due to specific binding to these receptors, researchers conducted blocking studies. Pretreatment of the animals with a high dose of a competing, non-radiolabeled antagonist, quinuclidinyl benzilate, resulted in a significant reduction of [¹¹C]NMPB retention in tissues. nih.gov This demonstrated that the radiotracer's accumulation was indeed receptor-mediated. Similar preclinical biodistribution studies have been performed in Wistar rats for related muscarinic antagonists. nih.gov Furthermore, evaluation of benzilate-based radioligands has been extended to non-human primates (Macaca mulatta) to assess their kinetics and distribution in a brain more analogous to humans. nih.govnih.gov

A key validation step for a new mAChR radiotracer is to demonstrate that its distribution pattern in the brain matches the known density of the target receptors. Studies with [¹¹C]NMPB in rats and mice showed high levels of radiotracer uptake in the striatum and cortex, with low uptake in the cerebellum. nih.gov This distribution pattern is consistent with the well-documented high concentration of muscarinic receptors in the cortex and striatum and their relative scarcity in the cerebellum. nih.gov

This correlation has been a consistent finding across various N-methylated piperidyl benzilate analogs. For instance, PET studies in conscious monkeys with related ligands also showed regional distribution patterns that were consistent with the muscarinic receptor density reported from in vitro brain slice studies. nih.gov Similarly, a related compound, (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate, displayed high, receptor-mediated retention in regions of the mouse and rat brain known to have high concentrations of mAChRs. researchgate.netnih.gov

Table 1: Regional Brain Distribution of [¹¹C]N-Methylpiperidyl Benzilate in Rodents

| Brain Region | Radiotracer Uptake / Retention | Consistency with mAChR Density |

|---|---|---|

| Striatum | High | Consistent nih.gov |

| Cortex | High | Consistent nih.gov |

| Cerebellum | Low | Consistent nih.gov |

While bolus injections are common for dynamic PET imaging, equilibrium infusion protocols offer a method to measure receptor availability more directly. This technique involves infusing the radiotracer at a constant rate until the concentration of the ligand in the tissue and plasma reaches a steady state. This equilibrium allows for the calculation of distribution volume ratios, which provide an estimate of specific binding. researchgate.net

This methodology has been successfully applied in preclinical studies of benzilate-based radioligands. In a study involving a pigtail monkey, infusion of (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate made it possible to achieve equilibrium of radiotracer distribution in both the striatum and the cortex. researchgate.netnih.gov This approach was also used in rats to assess the tracer's sensitivity to changes in endogenous neurotransmitter levels. researchgate.netnih.gov These studies demonstrate that equilibrium infusion is a viable and informative protocol for quantifying receptor availability with these ligands in animal models. researchgate.net

An ideal PET radiotracer for studying neurotransmitter systems should be sensitive to changes in the concentration of the endogenous neurotransmitter, such as acetylcholine (B1216132) (ACh). This property, often linked to the ligand's reversibility and binding affinity, allows for the investigation of dynamic changes in the system.

The sensitivity of benzilate-based radioligands to endogenous ACh has been evaluated by pharmacologically increasing ACh levels. In one study, rats were pretreated with phenserine (B12825), an acetylcholinesterase inhibitor that raises brain ACh levels, before receiving an equilibrium infusion of (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate. researchgate.netnih.gov This intervention produced a modest but statistically significant decrease of 9-11% in the distribution volume ratios in mAChR-rich brain regions, demonstrating the tracer's sensitivity to endogenous ACh. researchgate.netnih.gov

Further research in monkeys highlighted the importance of ligand affinity. When endogenous ACh levels were increased, the binding of a lower-affinity benzilate tracer was displaced. In contrast, the binding of the higher-affinity ligand, (+)N-[¹¹C]methyl-3-piperidyl benzilate, was not significantly affected, indicating that lower-affinity, more reversible ligands may be better suited for detecting fluctuations in endogenous neurotransmitter levels. nih.gov

Table 2: Preclinical Evaluation of Radioligand Sensitivity to Endogenous Acetylcholine

| Radioligand | Animal Model | Intervention | Key Finding |

|---|---|---|---|

| (R)-N-[¹¹C]methyl-3-pyrrolidyl benzilate | Rat | Pretreatment with phenserine (AChE inhibitor) | 9-11% decrease in distribution volume ratios in mAChR-rich regions. researchgate.netnih.gov |

| (+)N-[¹¹C]methyl-3-piperidyl benzilate (High Affinity) | Monkey | Administration of Aricept (AChE inhibitor) | Binding was not significantly affected by increased ACh levels. nih.gov |

| (+)N-[¹¹C]propyl-3-piperidyl benzilate (Low Affinity) | Monkey | Administration of Aricept (AChE inhibitor) | Binding was displaced by increased ACh levels. nih.gov |

Animal Models in Muscarinic Receptor Research

Animal models are indispensable for the preclinical assessment of potential PET radioligands. They provide the necessary biological systems to study pharmacokinetics, biodistribution, and target engagement in vivo before a compound can be considered for human studies. nih.gov

Rodent models, particularly rats and mice, are the workhorses of early-stage preclinical radiotracer evaluation. nih.gov The initial characterization of [¹¹C]N-methylpiperidyl benzilate, including its time-dependent regional brain distribution and specificity, was conducted in Sprague-Dawley rats and mice. nih.gov These experiments established the foundational data showing the tracer's high uptake in receptor-dense regions like the cortex and striatum and its displacement by a competing antagonist. nih.gov

Similarly, Wistar rats have been used to perform biodistribution studies of other novel benzilate-derived muscarinic antagonists. nih.gov Rodent models were also crucial in evaluating the sensitivity of these radiotracers to endogenous acetylcholine, where rats were administered acetylcholinesterase inhibitors to probe the reversibility and competitive binding of the ligands. researchgate.netnih.gov The data gathered from these rodent studies are essential for calculating expected human internal radiation dosimetry and provide the basis for advancing a radiopharmaceutical to studies in higher-order animals and eventually humans. nih.gov

Application of Non-Human Primate Models for Translational Studies

Non-human primate models, particularly conscious monkeys such as Macaca mulatta, are invaluable for translational studies of N-Methylpiperidinyl Benzilate radioligands. These models allow for the in-vivo examination of muscarinic cholinergic receptor distribution, kinetics, and occupancy in a brain that closely resembles that of humans. Positron Emission Tomography (PET) is the primary imaging modality used in these studies, providing a window into the neurochemical processes in the living brain.

Research in this area has largely utilized carbon-11 labeled stereoisomers of N-methyl-piperidyl benzilate, such as ¹¹CN-methyl-3-piperidyl benzilate (¹¹C3-MPB), to investigate the muscarinic cholinergic system. nih.govwikipedia.org These studies have been instrumental in understanding the role of muscarinic receptors in cognition and for evaluating the central nervous system effects of various drugs. nih.govsnmjournals.org

PET studies with ¹¹C3-MPB in conscious monkeys have demonstrated that the regional distribution of the radioligand is consistent with the known density of muscarinic receptors in the brain. nih.govnih.gov The highest uptake is typically observed in the striatum and occipital cortex, with intermediate levels in the temporal and frontal cortices, cingulate gyrus, hippocampus, and thalamus, and the lowest levels in the cerebellum. nih.gov This distribution pattern provides a detailed map of muscarinic receptor availability in the primate brain.

A significant application of these non-human primate models is in the study of receptor occupancy by muscarinic antagonists. For instance, the administration of scopolamine, a muscarinic antagonist known to cause cognitive impairment, resulted in a dose-dependent occupancy of muscarinic acetylcholine receptors (mAChRs). nih.gov These studies have established a direct correlation between the level of mAChR occupancy and the degree of cognitive deficit, particularly highlighting the importance of the brainstem cholinergic system in working memory. nih.gov

The kinetic properties of different N-alkyl-piperidyl benzilate radioligands have also been compared in monkeys. Studies have shown that increasing the length of the N-alkyl chain, for example from methyl (¹¹C3-MPB) to ethyl (¹¹C3-EPB) or propyl (¹¹C3-PPB), alters the binding potential by reducing the affinity for the receptors. nih.gov This modulation of kinetic properties is crucial for developing radioligands that can detect changes in endogenous acetylcholine levels. nih.gov For example, the binding of ¹¹C3-PPB, which has a lower affinity, was displaced by the increase in endogenous acetylcholine induced by a cholinesterase inhibitor, whereas the higher-affinity ¹¹C3-MPB was not significantly affected. nih.gov

Furthermore, stereoisomers of these compounds exhibit different behaviors in the primate brain. The uptake of ¹¹C3-MPB is significantly higher than its stereoisomer ¹¹C3-MPB, indicating stereospecific binding to muscarinic receptors. nih.gov This underscores the importance of stereochemistry in the design and application of these radioligands.

The following tables summarize key findings from PET studies using N-methyl-piperidyl benzilate radioligands in non-human primates.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Occupancy by Scopolamine in Conscious Monkeys Measured with ¹¹C3-MPB PET

| Brain Region | 0.01 mg/kg Scopolamine (2h post) | 0.03 mg/kg Scopolamine (2h post) |

| Cortical Regions | 43-59% | 65-89% |

| Thalamus | 43-59% | 65-89% |

| Brainstem | 43-59% | 65-89% |

| Data sourced from a study on Macaca mulatta. The results indicate a dose-dependent occupancy of mAChRs by scopolamine, which correlated with cognitive impairment. nih.gov |

Table 2: Binding Potential (BPND) of ¹¹C3-NMPB at Baseline and Receptor Occupancy by Solifenacin (B1663824) in Non-Human Primates

| Brain Region | Baseline BPND (mean ± SEM) | % Occupancy (3 mg/kg Solifenacin) | % Occupancy (10 mg/kg Solifenacin) |

| Striatum | 2.6 ± 0.2 | - | - |

| Hippocampus | - | 19.3% | 70.9% |

| This table shows the baseline binding potential in the striatum and the dose-dependent receptor occupancy by the antimuscarinic agent solifenacin in the hippocampus. snmjournals.org |

Table 3: Comparison of Kinetic Properties of Different [¹¹C]N-Alkyl-3-Piperidyl Benzilates in Monkey Brain

| Radioligand | Relative Affinity | Peak Radioactivity | Clearance Rate | Displacement by Endogenous ACh |

| ¹¹C3-MPB | Highest | Later | Slower | Not significant |

| ¹¹C3-EPB | Intermediate | Earlier | Faster | - |

| ¹¹C3-PPB | Lowest | Earlier | Faster | Displaced |

| This table illustrates how altering the N-alkyl chain length affects the kinetic properties and sensitivity to endogenous acetylcholine levels. nih.gov |

Vi. Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced N-Methylpiperidinyl-2-methyl Benzilate Derivatives

The quest for improved muscarinic receptor ligands has spurred significant efforts in the design and synthesis of advanced derivatives of N-Methylpiperidinyl-2-methyl benzilate. The core strategy revolves around modifying the benzilate scaffold to enhance affinity and selectivity for specific muscarinic receptor subtypes. Research has demonstrated that structural variations, such as the absolute configuration and the nature of aromatic substituents, profoundly influence muscarinic affinity. nih.gov For instance, studies on enantiomeric N-methyl-4-piperidyl benzilates have revealed that the (S)-configuration and the presence of hydrophilic aromatic substituents tend to increase muscarinic affinity. nih.gov

Synthetic strategies are increasingly guided by structure-activity relationships (SAR) to create novel analogs. This involves the targeted modification of the ester, alcohol, and amine portions of the parent molecule. For example, replacing the diphenyl group with different lipophilic moieties or altering the substitution pattern on the piperidine (B6355638) ring can lead to compounds with varied affinity profiles. nih.gov The synthesis of a series of 1,4-dioxane analogues, for instance, led to the identification of a derivative with high affinity and a selectivity profile similar to the clinically used drug oxybutynin. nih.gov These synthetic endeavors aim to produce a new generation of benzilate derivatives with optimized pharmacological properties.

| Derivative Type | Structural Modification | Impact on Affinity/Selectivity |

| Enantiomeric Benzilates | Introduction of chirality (S-configuration) | Enhanced muscarinic affinity nih.gov |

| Aromatic Substituted Benzilates | Addition of hydrophilic groups to aromatic rings | Increased muscarinic affinity nih.gov |

| 1,4-Dioxane Analogues | Replacement of diphenyl group with other lipophilic groups | Altered affinity and selectivity profiles, potential for high M3/M2 selectivity nih.gov |

Development of Highly Subtype-Selective Muscarinic Probes

A major challenge in muscarinic pharmacology has been the development of ligands that can selectively target one of the five mAChR subtypes (M1-M5). This difficulty arises from the highly conserved nature of the orthosteric binding site where the endogenous ligand, acetylcholine (B1216132), binds. monash.edunih.gov Consequently, research has shifted towards developing ligands that act at allosteric sites—topographically distinct regions on the receptor that are less conserved across subtypes. monash.edunih.govnih.gov

Allosteric modulators can enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov This approach has proven successful in developing selective ligands for multiple G protein-coupled receptor (GPCR) subtypes. nih.gov The development of derivatives from scaffolds like N-Methylpiperidinyl-2-methyl benzilate is being explored to create such allosteric modulators. The goal is to design probes that can confer subtype selectivity to existing non-selective antagonists, thereby reducing off-target effects. For example, a novel series of 2-(R)-methyl-substituted piperazines has been shown to be potent and selective ligands for the M2 receptor subtype. nih.gov The development of such highly selective probes is crucial for dissecting the physiological roles of individual mAChR subtypes and for creating more targeted therapeutics.

| Ligand Type | Target Site | Advantage | Example Approach |

| Orthosteric Ligands | Conserved Acetylcholine Binding Site | High affinity | Often lack subtype selectivity monash.edunih.gov |

| Allosteric Modulators | Less Conserved Allosteric Sites | High subtype selectivity possible nih.govnih.gov | Development of Positive Allosteric Modulators (PAMs) for specific subtypes |

| Bitopic Ligands | Both Orthosteric and Allosteric Sites | Potential for unique selectivity and efficacy profiles nih.gov | Combining pharmacophores that bind to both sites simultaneously researchgate.net |

Integration of Multi-Omics Data in Ligand Discovery

Modern drug discovery is increasingly benefiting from systems biology approaches, which integrate various "omics" data (genomics, proteomics, metabolomics) to create a holistic understanding of biological systems. taylorfrancis.comdrugtargetreview.com This approach is being applied to muscarinic ligand discovery to move beyond the single-target focus and understand the broader physiological impact of modulating mAChRs.

By combining high-throughput screening with proteomics and metabolomics, researchers can identify not only the primary target of a ligand but also its off-target effects and downstream signaling consequences. drugtargetreview.com This integrated analysis helps in predicting potential side effects and understanding mechanisms of drug resistance. drugtargetreview.com For instance, analyzing the proteome of cells treated with an N-Methylpiperidinyl-2-methyl benzilate derivative can reveal changes in protein expression that are indicative of its specific signaling pathway. Computational models built from multi-omics data can simulate the effects of new ligand designs, allowing for in silico testing and hypothesis generation, thereby increasing the efficiency and success rate of the drug discovery process. taylorfrancis.com

Elucidation of Novel Binding Sites and Allosteric Mechanisms

The discovery that ligands can bind to allosteric sites on mAChRs has opened up new avenues for achieving receptor subtype selectivity. nih.govnih.gov These allosteric sites are typically located in the extracellular vestibule of the receptor, spatially distinct from the orthosteric acetylcholine-binding pocket. monash.edunih.gov Binding of an allosteric modulator induces a conformational change in the receptor, which in turn alters the binding or signaling properties of the orthosteric ligand. nih.govnih.gov

Recent research, including molecular dynamics simulations, has revealed that these allosteric sites can be dynamic and may form "cryptic pockets" that are not apparent in static crystal structures. monash.edu The ability of a receptor to form such a pocket can differ between subtypes, providing a structural basis for the exquisite selectivity of some allosteric modulators. monash.edu Furthermore, studies have suggested the existence of multiple allosteric sites, and even the possibility of two ligand molecules binding simultaneously to the receptor. nih.gov Some bile acids, for example, are thought to act as negative allosteric modulators by binding to sites between transmembrane helices. mdpi.com Elucidating these novel binding sites and the precise mechanisms of allosteric modulation is a key focus of current research, aiming to rationally design next-generation muscarinic ligands.

Methodological Advancements in Preclinical Imaging and Computational Chemistry

Advancements in preclinical imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are revolutionizing the in vivo study of muscarinic receptors. nih.gov By radiolabeling N-Methylpiperidinyl-2-methyl benzilate derivatives with isotopes like carbon-11 (B1219553) or fluorine-18, researchers can visualize and quantify the distribution and occupancy of mAChRs in the living brain. nih.govresearchgate.netunivie.ac.at For example, N-[(11)C]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate has been tested for visualizing cerebral muscarinic receptors using PET. nih.gov These imaging agents are invaluable tools for disease diagnosis, monitoring therapeutic response, and understanding the role of mAChRs in various neurological conditions. univie.ac.at

In parallel, computational chemistry and molecular modeling have become indispensable for understanding ligand-receptor interactions at an atomic level. nih.govresearchgate.net Homology modeling, based on the crystal structures of related GPCRs like bovine rhodopsin, has been used to build three-dimensional models of mAChR subtypes. researchgate.net Docking studies and molecular dynamics simulations allow researchers to predict how ligands like N-methyl-4-piperidyl benzilates bind to the receptor, explaining observed affinities and selectivities. nih.gov These computational approaches, combined with experimental data from site-directed mutagenesis, help to identify key amino acid residues involved in ligand recognition and provide a rational basis for the design of new, more selective muscarinic ligands. researchgate.netgrantome.com

| Methodology | Application in Muscarinic Research | Key Insights Gained |

| Preclinical Imaging (PET/SPECT) | In vivo visualization of mAChR distribution and density. nih.govunivie.ac.at | Real-time assessment of receptor occupancy by drugs; understanding receptor changes in disease states. researchgate.netradiologykey.com |

| Computational Chemistry | Molecular docking of ligands to receptor models. nih.gov | Prediction of binding modes and affinities; rationalizing structure-activity relationships. nih.gov |

| Molecular Modeling | Building 3D structures of mAChR subtypes. researchgate.net | Identification of key residues in the binding site; understanding the structural basis of subtype selectivity. researchgate.net |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-receptor complex. | Elucidation of allosteric mechanisms and the formation of cryptic binding pockets. monash.edu |

Q & A

Q. What are the standard synthetic routes for preparing benzilate derivatives like N-Methylpiperidinyl-2-methyl benzilate?

Benzilate derivatives are typically synthesized via esterification reactions between substituted benzilic acids and appropriate alcohols or amines. For example, guanidinium benzilate (GBA) and benzylammonium benzilate (BABA) are prepared by reacting benzilic acid with guanidine carbonate or benzylamine, respectively . Key steps include pH-controlled crystallization and purification via slow evaporation. Researchers should optimize reaction stoichiometry and solvent polarity to avoid byproducts, as resonance/non-resonance forms of carboxylate groups (evident in bond-length variations) depend on counterion interactions .

Q. How can NMR spectroscopy resolve structural ambiguities in benzilate derivatives?

1H and 13C NMR are critical for confirming proton environments and carbon hybridization. For instance:

- In BABA, split proton peaks at 7.41–7.43 ppm arise from coupling with adjacent protons and distinct chemical environments in the triclinic lattice .

- Carboxylate carbons (C2) show shifts at ~178 ppm, but resonance vs. non-resonance forms (e.g., GBA vs. BABA) require cross-validation with X-ray data due to overlapping NMR signals .

- Always compare experimental spectra with computed chemical shifts (DFT) or reference compounds to validate assignments.

Q. What spectroscopic techniques are essential for characterizing supramolecular assemblies of benzilates?

- X-ray diffraction (SXRD): Resolves hydrogen-bonding networks (e.g., GBA’s 3D assembly via N–H···O and O–H···O bonds) and carboxylate resonance states (bond lengths: 1.242 Å for resonance in GBA vs. 1.262 Å for non-resonance in BABA) .

- FT-IR: Identifies functional groups (e.g., O–H stretches at 3500 cm⁻¹ in GBA) and hydrogen-bond strength .

- UV-Vis: Detects π→π* transitions (~257 nm) and quantifies molar absorptivity for photophysical applications .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the photophysical properties of benzilate derivatives?

Hydrogen bonding dictates molecular packing and electronic transitions. For example:

- GBA’s 3D hydrogen-bonded network stabilizes its resonance carboxylate form, leading to blue emission (442 nm).

- BABA’s dimeric assembly via weaker N–H···O bonds results in green emission (547.2 nm) due to altered excited-state geometries . Methodological Tip: Correlate emission spectra (CIE coordinates) with crystallographic data to link structure-property relationships. Use time-resolved fluorescence to probe excited-state dynamics .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzilates?

Case study: GBA and BABA share a benzilate core but exhibit divergent NMR and FT-IR profiles.

- NMR contradictions: BABA’s split proton peaks vs. GBA’s singlet arise from lattice symmetry differences. Use variable-temperature NMR to assess dynamic effects .

- FT-IR contradictions: GBA’s sharp O–H stretch (3500 cm⁻¹) vs. BABA’s broad N–H/O–H bands (3300–3480 cm⁻¹) reflect distinct hydrogen-bond strengths. Pair with computational vibrational analysis (e.g., DFT) for validation .

Q. What experimental strategies optimize benzilate derivatives for OLED applications?

- Emission tuning: Modify substituents to alter conjugation (e.g., electron-donating groups red-shift emission). GBA’s CCT (7947 K) and BABA’s (9891 K) fall in the "cool white" range, ideal for OLEDs .

- Stability testing: Assess thermal degradation (TGA) and photobleaching under operational conditions.

- Device integration: Co-deposit benzilates with hole/electron transport layers (e.g., PEDOT:PSS) and measure external quantum efficiency (EQE) .

Q. How do counterions affect the supramolecular assembly and electronic structure of benzilates?

Counterions determine carboxylate resonance and packing:

- GBA (guanidinium): Strong ion-dipole interactions stabilize resonance carboxylate (C–O: 1.242 Å), enabling 3D assembly.

- BABA (benzylammonium): Weaker interactions favor non-resonant carboxylate (C–O: 1.262 Å), forming dimers. Methodological Tip: Use Hirshfeld surface analysis to quantify intermolecular interactions and electrostatic potential maps (ESP) to visualize charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。